molecular formula C5H10ClF3N2 B1433335 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride CAS No. 1217487-48-3

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride

Cat. No. B1433335
M. Wt: 190.59 g/mol
InChI Key: OYQDMRGNHICRIN-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride” is a chemical compound with the CAS RN®: 1217487-48-3 . It is manufactured by Enamine Ltd .


Molecular Structure Analysis

The molecular formula of “3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride” is C5H10ClF3N2 . The molecular weight is 190.59 .

Scientific Research Applications

Synthesis of Heteroarenes

A study by Shi et al. (2018) demonstrates the use of 3,3,3-trifluoro-2,2-dimethylpropanoic acid in the synthesis of CMe2CF3-containing heteroarenes through tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles. This process offers an efficient pathway to create a range of previously unknown heteroarenes, potentially useful in drug discovery (Shi et al., 2018).

Decarboxylation for Heteroarene Preparation

Liu et al. (2018) explored a transition-metal-free method to synthesize C(CF3)Me2-substituted heteroarenes. They used decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid, achieving high yields of C(CF3)Me2-containing heteroarenes, again highlighting potential applications in drug discovery (Liu et al., 2018).

Synthesis of Chroman-4-ones

Liu et al. (2020) presented a method for synthesizing CMe2CF3-containing chroman-4-ones. They employed (NH4)2S2O8-mediated decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid under metal-free conditions. The resulting compounds were used in the synthesis of TRPV1 precursors, demonstrating a novel pathway for synthesizing complex organic molecules (Liu et al., 2020).

Insecticide Intermediates

A study by Dongqing Liu et al. (2006) focused on synthesizing 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide. This compound, derived from 3,3,3-trifluoro-2,2-dimethylpropanimidamide hydrochloride, serves as an important intermediate in the production of tefluthrin, a pesticide used in agriculture (Dongqing Liu et al., 2006).

Fluorinated Pharmaceuticals and Agrochemicals

Shimizu et al. (2009) discuss the synthesis and reactions of 3,3,3-trifluoropropynyllithium, highlighting its role in creating trifluoromethylated compounds. These compounds have applications in pharmaceuticals and agrochemicals, underlining the importance of 3,3,3-trifluoro-2,2-dimethylpropanimidamide hydrochloride in producing fluorine-based biologically active substances (Shimizu et al., 2009).

Safety And Hazards

The compound “3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride” may cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to handle the compound with appropriate personal protective equipment and to avoid dust formation .

properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.ClH/c1-4(2,3(9)10)5(6,7)8;/h1-2H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQDMRGNHICRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride

Synthesis routes and methods

Procedure details

3,3,3-Trifluoro-2,2-dimethyl-propionitrile (Stage 44.3) (12.40 mmol) was added to a solution of sodium methoxide (freshly prepared from 48.40 mmol sodium metal and 102 mL MeOH) at rt. After 4 h, acetic acid (48.40 mmol) and then NH4Cl (14.88 mmol) were slowly added and the reaction mixture was then heated to 70° C. for 40 h. After concentrating (40° C., 100 mbar) the reaction mixture, the residue was suspended in acetone, filtered and dried under vacuum to afford the title compound as a white solid. ESI-MS: [M+H]+ 155.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
102 mL
Type
solvent
Reaction Step Two
Quantity
48.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
14.88 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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